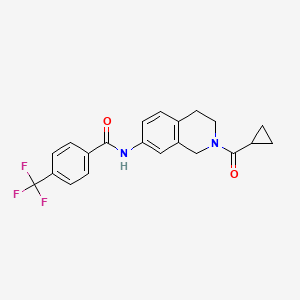

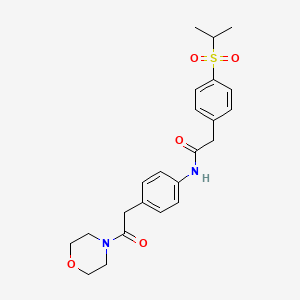

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains a trifluoromethyl group, a benzamide group, a cyclopropanecarbonyl group, and a tetrahydroisoquinoline group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The benzamide group is a common motif in pharmaceutical compounds, and the cyclopropanecarbonyl and tetrahydroisoquinoline groups add complexity and potential reactivity to the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, followed by the introduction of the cyclopropanecarbonyl group. The trifluoromethyl group could be introduced through a process known as trifluoromethylation, which involves the use of carbon-centered radical intermediates .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzamide, cyclopropanecarbonyl, and tetrahydroisoquinoline groups. For example, the trifluoromethyl group could potentially undergo reactions involving the activation of the C–F bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .科学的研究の応用

Synthesis of Polycyclic Amides

Research has shown methodologies for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This process involves the use of Ag(2)CO(3) as an optimal oxidant and RhCp*Cl(2) as an efficient catalyst, facilitating the facile synthesis of polycyclic amides with high yield. Both N-alkyl and N-aryl secondary benzamides can be effective substrates for this synthesis, highlighting the compound's role in constructing complex heterocycles (Song et al., 2010).

Cobalt-Catalyzed Direct Carbonylation

Another study developed a method for direct carbonylation of aminoquinoline benzamides. This process proceeds at room temperature and uses oxygen from air as an oxidant, demonstrating the compound's utility in carbonylation reactions to afford imides with good yields. This method is notable for its high functional group tolerance, including halogen, nitro, ether, cyano, and ester groups (Grigorjeva & Daugulis, 2014).

Acid-Catalyzed Cyclization for Heterocycles

Acid-catalyzed cyclization of certain formamides has been utilized to access 1-benzyl-2-formyloctahydroisoquinolines. This method employs Lewis acids like 9-borabicyclo[3.3.1]non-9-yl triflate, showcasing the compound's involvement in the formation of octahydroisoquinolines, which can then be transformed into N-formylmorphinans, indicating potential applications in alkaloid synthesis (Meuzelaar et al., 1998).

Facile Synthesis of Heterocyclic Derivatives

The compound has also been explored in the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, involving reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and other reagents. This research not only highlights the compound's versatility in creating diverse heterocyclic structures but also explores their antimicrobial activity, suggesting potential for pharmacological applications (Elkholy & Morsy, 2006).

将来の方向性

特性

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-3-14(4-7-17)19(27)25-18-8-5-13-9-10-26(12-16(13)11-18)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTMVAXYPUVALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2824267.png)

![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2824269.png)

![5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2824277.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2824282.png)

![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)

![4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2824287.png)

![2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2824290.png)